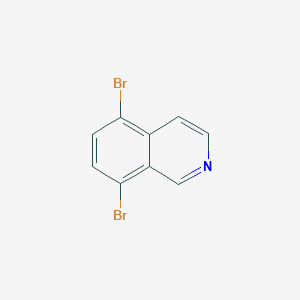

5,8-Dibromoisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,8-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBALCRXZUTMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297215 | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81045-39-8 | |

| Record name | 81045-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Control of Reaction Conditions:

Temperature: Strict temperature control is paramount for achieving high regioselectivity and minimizing side products. orgsyn.org For the bromination of isoquinoline (B145761), maintaining a low temperature (between -30 °C and -15 °C) is crucial to suppress the formation of the 8-bromo isomer. google.comgoogle.com This is often accomplished using a dry ice-acetone bath. orgsyn.org

Stoichiometry: The molar ratio of reactants must be precisely controlled. Using an excess of the brominating agent, such as N-Bromosuccinimide (NBS), should be avoided as it directly leads to the formation of over-brominated products like 5,8-dibromoisoquinoline and other polybrominated species. orgsyn.orggoogle.com

Reagent Purity: The purity of the reagents is critical. For instance, the use of recrystallized NBS is essential to obtain a high yield and pure product, as impurities in the NBS can necessitate using an excess of the reagent, thereby increasing byproduct formation. orgsyn.orggoogle.com

Solvent and Catalyst: The choice of solvent can significantly influence the reaction's outcome. Strong acids like concentrated sulfuric acid are often used as the solvent for bromination, as they promote high regioselectivity for the 5-position. orgsyn.orgresearchgate.net The acidity of the solvent system directly impacts both the reaction rate and the 5- versus 8-position selectivity. google.com

Purification Methodologies:post Synthesis Purification is Essential to Isolate 5,8 Dibromoisoquinoline from the Crude Reaction Mixture. Several Methods Are Employed, Often in Combination, to Achieve High Purity.

Recrystallization: This is a common and effective method for purifying the final product. A typical procedure involves recrystallization from a solvent mixture such as heptane (B126788) and toluene. google.comgoogle.com This process effectively removes many of the soluble and insoluble impurities.

Column Chromatography: For separations where recrystallization is insufficient, particularly for removing isomers with similar solubility, column chromatography over silica (B1680970) gel is utilized. orgsyn.org Elution with a solvent gradient, for example, a dichloromethane/diethyl ether mixture, can effectively separate the desired product from impurities. orgsyn.org

Filtration: Filtration of the hot reaction solution through a bed of Celite can be used to remove insoluble byproducts or catalyst residues before crystallization. orgsyn.orggoogle.com

The table below outlines common purification techniques and the impurities they are typically used to remove.

| Purification Method | Target Impurities | Description |

| Recrystallization | Over/under-brominated species, starting materials | The crude product is dissolved in a hot solvent (e.g., heptane/toluene) and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. google.com |

| Column Chromatography | Isomeric byproducts (e.g., 8-bromoisoquinoline) | The mixture is passed through a column of adsorbent (silica gel), and different components are separated based on their differential adsorption and elution with a solvent system. orgsyn.org |

| Filtration through Celite | Insoluble byproducts, particulates | The hot solution is passed through a filter aid to remove solid impurities before crystallization. orgsyn.org |

| Fractional Distillation | Low-boiling impurities, residual solvents | While possible, it is less effective for separating isomers like 5- and 8-bromoisoquinoline (B29762) due to close boiling points. orgsyn.org |

By implementing stringent control over reaction parameters and employing a multi-step purification strategy, the impurity profile of 5,8-Dibromoisoquinoline can be effectively managed to yield a product of high purity suitable for advanced applications.

Reaction Mechanisms and Reactivity of 5,8 Dibromoisoquinoline

Mechanistic Insights into Electrophilic and Nucleophilic Processes

The reactivity of the 5,8-dibromoisoquinoline scaffold is governed by the electronic properties of the fused heterocyclic ring system. The isoquinoline (B145761) nucleus consists of an electron-rich benzene (B151609) ring fused to a relatively electron-poor pyridine (B92270) ring. gcwgandhinagar.comtutorsglobe.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to naphthalene, but it deactivates the pyridine ring more significantly than the benzene ring. gcwgandhinagar.comquimicaorganica.org

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on isoquinoline preferentially occur on the benzene ring, primarily at the C5 and C8 positions. gcwgandhinagar.comquimicaorganica.orguop.edu.pk This preference is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed upon attack at these positions, which allows for better delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org The synthesis of this compound itself can be seen as a result of this inherent reactivity. For instance, the electrophilic bromination of isoquinoline with reagents like N-Bromosuccinimide (NBS) in sulfuric acid can lead to 5-bromoisoquinoline, and overuse of the brominating agent can result in the formation of this compound as a byproduct. orgsyn.orgorgsyn.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. eie.grmdpi.com The two bromine atoms serve as handles for sequential or double coupling reactions, allowing for the introduction of diverse substituents.

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide catalyzed by a palladium complex, is widely used to functionalize this compound. libretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov When coupling this compound, a mixture of mono- and di-arylated products can be formed, presenting a challenge in achieving site selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Standard conditions for coupling aryl halides. rsc.org |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | Efficient for coupling N-rich heterocycles. nih.gov |

This table presents generalized conditions for Suzuki-Miyaura reactions applicable to heteroaryl halides. Specific outcomes with this compound depend on the precise conditions and the coupling partner.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of palladium to the C-Br bond, insertion of the alkene, and subsequent β-hydride elimination. fu-berlin.de This reaction allows for the introduction of vinyl groups at the C5 and/or C8 positions of the isoquinoline core.

Table 2: General Conditions for the Heck Reaction

| Palladium Source | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | >100 °C |

| Pd₂(dba)₃ | o-Tol₃P | Et₃N | NMP, DMAc | >100 °C |

This table outlines common conditions for the Heck reaction of aryl bromides. organic-chemistry.orgfu-berlin.de

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orggold-chemistry.org This method is exceptionally useful for creating C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes. gold-chemistry.orgnrochemistry.com The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition to the C-Br bond. nrochemistry.com This reaction has been applied to the synthesis of complex natural products and pharmaceuticals containing the isoquinoline scaffold. wikipedia.orgresearchgate.net

Table 3: General Conditions for the Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine / Et₃N | THF / DMF | Room Temp to Elevated |

This table summarizes typical conditions for the Sonogashira coupling. nrochemistry.comorganic-chemistry.org

Achieving site selectivity in the cross-coupling of dihalogenated heteroarenes like this compound is a significant synthetic challenge. rsc.org Conventionally, halides adjacent to a heteroatom or in electronically distinct environments exhibit different reactivities. nsf.gov For dihalogenated N-heteroarenes, the halide's reactivity is influenced by its position, with C-X bonds closer to the nitrogen often being more reactive. nsf.govnih.gov However, in this compound, both bromines are on the carbocyclic ring.

The choice of ligand and catalyst system is crucial for controlling which bromine atom reacts preferentially. nih.govincatt.nlnih.gov

Sterically Hindered Ligands: Bulky phosphine (B1218219) ligands (e.g., XPhos, QPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) can dramatically influence site selectivity. nih.govnih.govsigmaaldrich.com These ligands can promote coupling at sterically less accessible or electronically less favored positions by altering the steric environment around the palladium center. nih.govnih.gov For some dihalopyridines, bulky ligands have been shown to invert the "innate" selectivity, favoring reaction at C4 over C2. nih.govnih.gov

Catalyst Speciation: The ratio of palladium to the phosphine ligand can alter the nature of the active catalytic species. nih.govwhiterose.ac.uk Low ligand-to-metal ratios can lead to the formation of palladium clusters or nanoparticles, which may exhibit different site selectivity compared to mononuclear palladium complexes. nih.govnih.govwhiterose.ac.uk

Ligand-Free Conditions: "Jeffery" conditions, which often involve a simple palladium salt with a phase-transfer catalyst like a tetraalkylammonium halide, can also provide high site selectivity, sometimes favoring unconventional positions. nsf.govnih.gov These conditions are thought to involve the formation of palladium nanoparticles as the active catalyst. nih.gov

Table 4: Influence of Ligands on Site Selectivity in Dihalo-N-Heteroarenes

| Substrate Class | Ligand/Condition | Selectivity Outcome | Rationale |

|---|---|---|---|

| 2,4-Dichloropyridines | Bulky NHC (IPr) | Favors C4 (unconventional) | Steric hindrance of the ligand disfavors approach to the C2 position. nih.govnih.gov |

| 2,4-Dichloropyridines | dppf | Favors C2 (conventional) | Less bulky ligand allows reaction at the more electronically activated C2 position. nih.gov |

| 2,4-Dibromopyridine | Low PPh₃:Pd ratio | Favors C4 (unconventional) | Believed to involve Pd nanoparticle catalysis. nih.govwhiterose.ac.uk |

This table illustrates established principles of ligand-controlled selectivity in related systems, which are applicable to this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a leaving group. govtpgcdatia.ac.inmasterorganicchemistry.com In the context of this compound, the electron-withdrawing effect of the pyridine nitrogen and the two bromine atoms renders the carbocyclic ring susceptible to nucleophilic attack, although less so than the pyridine ring itself.

The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic Meisenheimer complex, which is the rate-determining step. govtpgcdatia.ac.in The subsequent loss of a bromide ion restores aromaticity. govtpgcdatia.ac.in While direct SNAr on the C5 or C8 positions of this compound would require harsh conditions or very powerful nucleophiles, this pathway is a potential route for introducing nucleophilic moieties like amines or alkoxides. researchgate.net

Reactivity of Bromine Atoms at C5 and C8 Positions

The two bromine atoms in this compound are chemically non-equivalent, leading to differences in their reactivity. This differential reactivity is the basis for achieving selective mono-functionalization.

Steric Hindrance: The C8 position is adjacent to the C1 position of the heterocyclic ring, which can lead to greater steric hindrance for incoming reagents or catalysts compared to the C5 position. However, the exact steric environment depends on the specific reaction and the nature of the catalyst-ligand complex.

Reaction Conditions: As discussed in section 3.2.3, the relative reactivity of the C5 and C8 positions can be modulated or even inverted by carefully selecting the reaction conditions, particularly the catalyst, ligand, base, and solvent. nih.govnih.gov For example, while standard conditions might favor coupling at C5, a catalyst system designed with specific steric or electronic properties could preferentially activate the C8 position. The ability to control this selectivity is key to the utility of this compound as a building block for complex, multi-substituted molecules. orgsyn.orgincatt.nl

Transformation of the Isoquinoline Nitrogen Atom

N-Alkylation and Isoquinolinium Salt Formation

The nitrogen atom in this compound can act as a nucleophile, reacting with alkylating agents to form quaternary N-alkyl-5,8-dibromoisoquinolinium salts. wikipedia.org This is a common reaction for isoquinolines and their derivatives. thieme-connect.deresearchgate.net The resulting isoquinolinium salts are of interest in various fields, including materials chemistry and medicinal applications. wikipedia.orgacs.org

While specific studies detailing the N-alkylation of this compound are not extensively documented in readily available literature, the reactivity can be reliably inferred from closely related compounds. For instance, the N-alkylation of 5-bromo-8-nitroisoquinoline (B189721) has been successfully demonstrated. In a documented procedure, 5-bromo-8-nitroisoquinoline was reacted with iodomethane (B122720) in dimethylformamide (DMF) to produce 5-bromo-8-nitro-N-methylisoquinolinium iodide in high yield. google.com This reaction highlights the nucleophilic character of the isoquinoline nitrogen, even with electron-withdrawing groups on the carbocyclic ring.

The general reaction for the N-alkylation of a substituted isoquinoline can be described as follows:

Reaction Scheme: N-Alkylation of a Substituted Isoquinoline

Based on the precedent set by its 8-nitro analog, the N-alkylation of this compound with an alkyl halide like methyl iodide is expected to proceed under similar mild conditions.

Table 1: Documented N-Alkylation of a 5,8-Disubstituted Isoquinoline Analog

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

N-Oxidation

The oxidation of the nitrogen atom in an isoquinoline ring to form an isoquinoline N-oxide is a well-established transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. semanticscholar.org These N-oxides are valuable intermediates in organic synthesis. semanticscholar.org

However, attempts to perform N-oxidation on quinoline (B57606) derivatives with bulky substituents at the C-8 position have proven challenging. Research on the N-oxidation of 6,8-dibromoquinoline, a structural isomer of the target compound, showed that the reaction failed to produce the desired N-oxide, instead resulting in polymeric materials. semanticscholar.org This outcome was attributed to the steric hindrance imposed by the bulky bromine atom at the C-8 position, which is immediately adjacent to the nitrogen atom, thereby impeding the approach of the oxidizing agent. semanticscholar.org

Given these findings, it is highly probable that the direct N-oxidation of this compound would face similar steric challenges. The bromine atom at the C-8 position is expected to sterically hinder the nitrogen atom, making the formation of this compound N-oxide difficult under standard oxidation conditions that are effective for other substituted isoquinolines. semanticscholar.org

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the exact placement of atoms and their connectivity within the 5,8-Dibromoisoquinoline molecule can be confirmed.

¹H NMR and ¹³C NMR Spectral Assignment and Analysis

The ¹H NMR spectrum of this compound displays distinct signals for each of its five aromatic protons. vulcanchem.com The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the isoquinoline (B145761) core. In a study of this compound 2-oxide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet at 9.12 ppm, and doublets at 8.22, 8.04, 7.70, and 7.67 ppm. rsc.org

The ¹³C NMR spectrum provides information on the nine distinct carbon atoms in the molecule. vulcanchem.com The carbons bonded to the bromine atoms (C-5 and C-8) are significantly deshielded and appear at lower field values. For the related compound, dimethyl (5,8-dibromoisoquinolin-1-yl)phosphonate, the ¹³C NMR spectrum revealed signals at 152.5, 142.3, 137.5, 135.6, 134.2, 130.9, 122.4, 122.3, and 119.3 ppm. rsc.org

¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound 2-oxide | CDCl₃ | 9.12 (s, 1H), 8.22 (d, J = 7.3 Hz, 1H), 8.04 (d, J = 7.3 Hz, 1H), 7.70 (d, J = 8.1 Hz, 1H), 7.67 (d, J = 8.0 Hz, 1H) | Not explicitly provided for this specific compound in the source. | rsc.org |

| Dimethyl (5,8-dibromoisoquinolin-1-yl)phosphonate | CDCl₃ | 8.77 (d, J = 5.4 Hz, 1H), 8.21 (d, J = 5.3 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 3.96 (d, J = 11.1 Hz, 6H) | 152.5 (d, J = 235.0 Hz), 142.3 (d, J = 25.0 Hz), 137.5 (d, J = 9.7 Hz), 135.6, 134.2, 130.9 (d, J = 28.3 Hz), 122.4 (d, J = 4.8 Hz), 122.3, 119.3, 53.9 (d, J = 7.4 Hz) | rsc.org |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons. github.io

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. github.io

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments. mnstate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can precisely validate its molecular weight.

A characteristic feature in the mass spectrum of a compound containing two bromine atoms is the isotopic pattern of the molecular ion peak. vulcanchem.com Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a distinctive M, M+2, and M+4 peak cluster in an approximate 1:2:1 ratio. vulcanchem.com

The fragmentation pattern observed in mass spectrometry provides valuable information about the stability of the molecule and its constituent parts. gbiosciences.comslideshare.net Aromatic compounds like this compound tend to have a strong molecular ion peak due to their stable structure. libretexts.org Common fragmentation pathways for aromatic halides can involve the loss of a bromine atom. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

In a study of the related compound, dimethyl (5,8-dibromoisoquinolin-1-yl)phosphonate, a characteristic P=O stretching vibration was observed at 1244 cm⁻¹. rsc.org For this compound 2-oxide, specific IR data was not detailed in the provided search results. rsc.org The analysis of IR spectra for isoquinoline and quinoline (B57606) derivatives can be complex, but Fourier transform infrared (FT-IR) spectroscopy has proven useful in identifying substituent positions in similar quinone systems. mdpi.com

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible absorption and photoluminescence spectroscopy provide insights into the electronic properties of molecules, such as electronic transitions and band gaps. davuniversity.orgnerc.ac.uk

Electronic Transitions and Band Gap Analysis

The UV-Visible absorption spectrum of an organic molecule is characterized by absorption bands that correspond to electronic transitions between different energy levels. davuniversity.org For aromatic systems like this compound, these transitions are typically π-π* and n-π* transitions. rsc.org

The energy band gap, which is the energy difference between the valence band and the conduction band, can be estimated from the absorption spectrum. researchgate.net This parameter is crucial for understanding the electronic and optical properties of the material. In one study, this compound was used as a monomer in the synthesis of a carbon nitride-based photocatalyst. The incorporation of the dibromoisoquinoline moiety led to a decrease in the energy bandgap of the resulting material, which enhanced its photocatalytic activity. researchgate.netresearchgate.net This suggests that the electronic properties of this compound can be tuned for specific applications. nih.gov

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed light. Some derivatives of isoquinoline have been shown to exhibit photoluminescence, and the study of these properties can provide further information about the excited states of the molecule. rsc.orgrsc.org

Quantum Yield and Luminescence Properties

The photoluminescence quantum yield (PLQY) is a fundamental metric that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net For heteroaromatic compounds like isoquinoline and its derivatives, luminescence properties are highly sensitive to the molecular structure, substituent effects, and the surrounding solvent environment. mdpi.com

While specific quantum yield data for this compound is not extensively documented in publicly available literature, its luminescent behavior can be inferred from studies on related halogenated and non-halogenated isoquinolines. Generally, the parent isoquinoline molecule exhibits fluorescence, a property that can be significantly modulated by protonation. When the nitrogen's lone pair is shared upon protonation, the S1 excited state often converts to a (π,π*) state, which is more likely to fluoresce, leading to a substantial increase in fluorescence intensity. rsc.org For instance, titration of isoquinoline with trifluoroacetic acid (TFA) has been shown to increase its fluorescence intensity by over 50-fold. rsc.org

The introduction of halogen atoms onto the isoquinoline core has a pronounced impact on its photophysical properties, primarily through the "heavy atom effect." libretexts.org This effect enhances the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), which competes directly with fluorescence. libretexts.org Consequently, an increase in the mass of the halogen substituent (from Cl to Br to I) typically leads to a decrease in the fluorescence quantum yield. libretexts.org Therefore, it is expected that this compound would exhibit a lower fluorescence quantum yield compared to its dichlorinated or non-halogenated counterparts.

However, the solvent environment can counteract this effect. Studies on 9-aryl-substituted isoquinolinium derivatives have shown that fluorescence quantum yields can be significantly increased in halogenated solvents like chloroalkanes. researchgate.net This phenomenon is attributed to attractive halogen–π interactions between the solvent and the excited state of the isoquinoline derivative, which can impede non-radiative decay pathways like torsional relaxation. researchgate.net

The following table summarizes the quantum yields of some related quinoline and isoquinoline derivatives, illustrating the range of efficiencies observed in these systems.

| Compound | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|

| 1-(isoquinolin-3-yl)imidazolidin-2-one (N-methyl analog) | 0.479 | 0.1 M H₂SO₄ solution | mdpi.com |

| Diarylethene with quinoline (open form) | 0.04 | DCM solution | semanticscholar.orgrsc.org |

| Diarylethene with quinoline (closed form) | 0.21 | DCM solution | semanticscholar.org |

| Protonated Diarylethene with quinoline (1-H+) | 0.05 | DCM solution with TFA | rsc.org |

| 5-chloro-8-hydroxyquinoline-Al(3+) complex | 0.087 | Not specified | nih.gov |

| 5-chloro-8-hydroxyquinoline-Mg(2+) complex | 0.094 | Not specified | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the solid-state structure of crystalline materials. nih.govcam.ac.uk By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. rigaku.comuol.de This method is the definitive standard for structural elucidation. rigaku.com

For a molecule like this compound, a single-crystal XRD analysis would provide unambiguous structural data. bruker.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam. uib.no The resulting pattern of reflection intensities is then used to solve and refine the crystal structure. cam.ac.uk

While a specific crystal structure determination for this compound is not found in the searched literature, the expected molecular geometry can be predicted based on the known structure of isoquinoline and standard bond lengths. The isoquinoline core is planar, and the two bromine atoms would be substituted at the C5 and C8 positions of the benzene (B151609) ring portion of the bicyclic system. The crystal packing would be influenced by intermolecular forces such as π-π stacking between the aromatic rings and potential halogen bonding (Br···N or Br···Br interactions), which are common in halogenated aromatic compounds.

Powder XRD is another application of the technique, used when single crystals are not available or for analyzing polycrystalline bulk samples. arxiv.org It provides a characteristic "fingerprint" for a crystalline phase, which can be used for identification by comparing the experimental pattern to a database or a pattern calculated from known single-crystal data. researchgate.net An ab initio structure determination from powder data is more complex but possible, often requiring computational methods to solve the structure without prior knowledge of the unit cell. nih.govmdpi.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Defines the size and shape of the repeating structural block. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Determines the arrangement of molecules within the unit cell. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for calculation of bond lengths, bond angles, and torsion angles. |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal lattice (e.g., π-stacking, halogen bonds). | Crucial for understanding the solid-state packing and physical properties. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. d-nb.infoicmab.es It is particularly valuable for understanding reactivity, which is governed by the distribution of electrons within the molecule. scirp.org For this compound, DFT calculations can elucidate the influence of the two electron-withdrawing bromine atoms on the aromatic system.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netscirp.org

For the parent quinoline molecule, DFT calculations (B3LYP/6-31+G(d,p)) have determined a HOMO-LUMO gap of approximately 4.83 eV. scirp.org The introduction of two bromine atoms in this compound is expected to lower the energies of both the HOMO and LUMO. The strong electron-withdrawing nature of halogens enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. Computational studies on the related 4,8-dibromo-1-chloroisoquinoline (B12338086) predict a lowered LUMO energy, which facilitates such attacks.

DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom would be an electron-rich site, while the carbon atoms, particularly those adjacent to the bromine atoms, would be more electrophilic.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT (B3LYP/6-31+G(d,p)) | scirp.org |

| [Cp][(SePh₃)] Complex | - | - | 2.65 | TPSS/(cc-pVTZ-PP/6-31G) | mdpi.com |

| [CpMe₅][(TePh₃)] Complex | - | - | 1.98 | TPSS/(cc-pVTZ-PP/6-31G) | mdpi.com |

| CsPbBr₃ Perovskite | - | - | ~2.3 | HSE03 | researchgate.net |

Computational chemistry provides powerful tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. tsijournals.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used within a DFT framework, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). tsijournals.combhu.ac.in These predictions are invaluable for structure verification and spectral assignment.

While experimental NMR data for this compound itself is not detailed in the provided search results, data for several other brominated isoquinolines are available and can be used for comparison. orgsyn.orgacs.org The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing inductive effect of the bromine atoms in this compound would cause a downfield shift (higher ppm) for the nearby protons and carbons compared to the unsubstituted isoquinoline.

For example, in the ¹H NMR spectrum, the protons on the pyridine (B92270) ring (H1, H3, H4) and the remaining protons on the benzene ring (H6, H7) would all have characteristic chemical shifts influenced by their proximity to the nitrogen and bromine atoms. Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to bromine (C5, C8) would show significant shifts, and their signals would be attenuated due to quadrupolar relaxation and long relaxation times. bhu.ac.in

The following table presents experimental NMR data for related bromoisoquinoline compounds, which serves as a basis for predicting the spectrum of this compound.

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent | Reference |

|---|---|---|---|---|

| 5-Bromoisoquinoline | ¹H NMR | 9.37 (s, 1H), 8.66 (d, 1H, J=5.9), 8.19 (d, 1H, J=8.2), 8.15 (d, 1H, J=7.5), 7.91 (d, 1H, J=6.0), 7.62 (t, 1H, J=7.8) | DMSO-d₆ | orgsyn.org |

| ¹³C NMR | 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | DMSO-d₆ | orgsyn.org | |

| 4,6-Dibromoisoquinoline | ¹H NMR | 9.13 (s, 1H), 8.74 (s, 1H), 8.34 (s, 1H), 7.84 (d, J=8.8, 1H), 7.76 (dd, J=8.8, 1.6, 1H) | CDCl₃ | acs.org |

| ¹³C NMR | 151.5, 145.7, 135.8, 132.0, 129.5, 128.4, 128.1, 127.0, 118.2 | CDCl₃ | acs.org | |

| 4,5-Dibromoisoquinoline | ¹H NMR | 9.13 (s, 1H), 8.62 (s, 1H), 8.11 (dd, J=7.2, 1.2, 1H), 7.97 (dd, J=8.0, 1.2, 1H), 7.46 (t, J=7.8, 1H) | CDCl₃ | acs.org |

| ¹³C NMR | 152.3, 145.8, 138.9, 131.4, 130.9, 128.6, 128.2, 127.2, 117.4 | CDCl₃ | acs.org |

Understanding the mechanism by which a molecule is formed is a central theme in chemistry. Computational modeling allows for the detailed analysis of reaction pathways, including the identification of intermediates and the calculation of transition state (TS) energies. nih.govmdpi.com A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products; the energy required to reach it is the activation energy, which determines the reaction rate.

The synthesis of this compound likely proceeds via electrophilic aromatic substitution, where isoquinoline is reacted with a brominating agent in the presence of an acid. The substitution pattern (positions 5 and 8) is directed by the electronic properties of the isoquinoline ring. Computational analysis can model this process.

For example, a study on the halogenation of pyridines, a related N-heterocycle, used DFT to compute the Gibbs energy profiles for halogenation. nih.gov This analysis revealed the transition state structures and explained the observed regioselectivity. The study showed that for bromination, the activation barrier (ΔΔG‡) was lower than for chlorination, which can be explained by early versus late transition state arguments based on the Hammond postulate. nih.gov

A similar computational approach could be applied to the dibromination of isoquinoline. The reaction pathway would involve the formation of one or more sigma-complex (Wheland intermediate) intermediates. By calculating the energies of the transition states leading to substitution at different positions on the ring, one could theoretically predict the most favorable reaction outcome and rationalize why the 5- and 8-positions are preferentially brominated over other sites. Such calculations can also model the role of catalysts or solvent effects on the reaction pathway. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

5,8-Dibromoisoquinoline as a Key Synthetic Building Block

The presence of two reactive bromine atoms on the isoquinoline (B145761) framework makes this compound a highly valuable starting material for the synthesis of diverse and complex chemical structures. lookchem.com These bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the precise introduction of different chemical groups. vulcanchem.com

Synthesis of Complex Heterocyclic Systems

This compound serves as a foundational scaffold for the construction of more intricate heterocyclic systems. uou.ac.in The isoquinoline moiety itself is a key structural feature in many naturally occurring alkaloids and pharmacologically active compounds. researchgate.net By utilizing the reactivity of the bromine atoms, chemists can build upon the this compound core to create polycyclic and fused heterocyclic structures. For instance, it can be used in reactions to form spiro-isoquinolines and other complex ring systems. mdpi.com The ability to perform sequential or selective functionalization at the 5 and 8 positions opens up pathways to asymmetrically substituted isoquinoline derivatives, which is particularly important in the development of new therapeutic agents. vulcanchem.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The isoquinoline scaffold is a prevalent feature in a vast number of bioactive molecules and pharmaceuticals. researchgate.netffhdj.com Consequently, this compound is a key intermediate in the synthesis of new drug candidates. lookchem.comevonik.com The bromine atoms provide handles for introducing various substituents that can modulate the biological activity of the resulting molecules. drugdiscoverytrends.com For example, derivatives of isoquinoline have shown potential as anticancer and antimicrobial agents. The ability to readily modify the this compound structure allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. Many pharmacologically active compounds have been synthesized using bromo-substituted isoquinolines as building blocks. orgsyn.org The versatility of this intermediate is further highlighted by its use in the synthesis of compounds targeting a range of therapeutic areas. evonik.com

Integration into Polymer Architectures and Organic Electronics

The unique electronic and photophysical properties of the isoquinoline ring system make this compound an attractive monomer for the development of advanced materials, particularly in the realm of organic electronics.

Monomer in Conjugated Polymer Synthesis

This compound can be used as a monomer in polymerization reactions to create conjugated polymers. researchgate.netliu.se These polymers, characterized by alternating single and double bonds along their backbone, possess interesting electronic and optical properties. mdpi.com The dibromo functionality allows for polymerization through cross-coupling reactions like Yamamoto and Suzuki coupling, leading to the formation of poly(isoquinolinediyl)s with novel π-conjugated systems. researchgate.net The incorporation of the isoquinoline unit into the polymer chain can influence the material's solubility, processability, and electronic characteristics. mdpi.comkennesaw.edu The synthesis of donor-acceptor copolymers, which can be achieved by polymerizing this compound with other aromatic monomers, is a key strategy for tuning the band gap and other properties of the resulting polymers for specific applications. mdpi.comuni-wuppertal.de

Development of Organic Electronic Materials and Devices

The integration of this compound into polymeric or small-molecule structures is a promising avenue for creating new organic electronic materials. nih.gov These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. mdpi.comresearchgate.net The electronic properties of the isoquinoline unit can be tailored through synthetic modification, enabling the development of materials with high charge carrier mobilities and other desirable characteristics for efficient device performance. nih.gov The ability to functionalize the this compound core allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for optimizing their performance in electronic devices. mdpi.com

Applications in Luminescent Materials and OLEDs

Derivatives of this compound have potential applications in the field of luminescent materials and organic light-emitting diodes (OLEDs). e-bookshelf.dewiley.commdpi.com The isoquinoline core can be part of a larger chromophore that emits light upon electrical excitation. researchgate.net By carefully designing the molecular structure, it is possible to create materials that emit light of specific colors and with high efficiency. researchgate.netresearchgate.net The development of new emitters is a key area of research in OLED technology, and this compound provides a versatile platform for synthesizing novel luminescent compounds. sigmaaldrich.com The ability to attach different functional groups to the isoquinoline scaffold allows for the tuning of the emission wavelength and quantum efficiency of the resulting materials. researchgate.net

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgoiccpress.com The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal and the organic linker. oiccpress.com Organic molecules with nitrogen-donor atoms, like those in pyridine (B92270) and isoquinoline, are commonly used as ligands to bridge metal centers and form these extended networks. nih.gov

While specific MOFs constructed directly from this compound as the primary ligand are not extensively documented in the literature, its potential role in coordination chemistry is significant. The nitrogen atom of the isoquinoline ring acts as a Lewis base, capable of coordinating to a metal center. researchgate.net This is a fundamental interaction in the formation of coordination complexes and polymers. researchgate.netbeilstein-journals.org For instance, related quinoline-based ligands have been successfully incorporated into coordination complexes with various transition metals, such as osmium(II) and zinc(II). scirp.orgrsc.org

The bromine atoms at the C5 and C8 positions of this compound serve as valuable functional handles. These positions are known to participate in transition-metal-catalyzed cross-coupling reactions, which could be employed to elaborate the isoquinoline core into a more complex, multitopic ligand suitable for MOF synthesis. orgsyn.org This post-synthetic modification approach is a key strategy in creating functionalized MOFs where a basic framework is first assembled and then chemically altered. rsc.org Therefore, this compound is best viewed as a precursor to more complex ligands, where its bromo-substituents can be converted into coordinating groups (like carboxylates or other N-donor heterocycles) to build robust, functional frameworks.

Utilization in Sensing and Catalysis

The application of this compound has been notably demonstrated in the field of photocatalysis. Photocatalysts are materials that absorb light to generate electron-hole pairs, which then drive chemical reactions, such as water splitting for hydrogen production or the degradation of pollutants. frontiersin.org

In a significant study, this compound (BQ) was used as a "molecular doping" agent or comonomer in the synthesis of a graphitic carbon nitride (g-C3N4) based photocatalyst. researchgate.netresearchgate.net The resulting copolymer, denoted as 10BQ/CN, exhibited vastly superior photocatalytic performance compared to pure carbon nitride. researchgate.net The incorporation of the carbon-rich this compound monomer into the triazine structure of carbon nitride enhanced the material's specific surface area and improved the separation and lifespan of photoexcited charge carriers. researchgate.netresearchgate.net

The performance of this hybrid material in two key photocatalytic applications is summarized below.

Table 1: Photocatalytic Performance of this compound/Carbon Nitride (10BQ/CN) Composite

| Application | Catalyst | Performance Metric | Result | Source |

|---|---|---|---|---|

| Hydrogen (H₂) Production | Pure g-C₃N₄ | H₂ Production Rate | 71.9 µmol/h | researchgate.net |

| 10BQ/CN | H₂ Production Rate | 710.1 µmol/h | researchgate.net | |

| Pollutant Degradation | Pure g-C₃N₄ | Rhodamine B Degradation Rate Constant | 3x lower than 10BQ/CN | researchgate.net |

These findings underscore the crucial role of this compound in enhancing the catalytic efficiency of a semiconductor material, paving the way for its use in developing advanced materials for solar fuel generation and environmental remediation. researchgate.net While its direct application in chemical sensors is less documented, the principles of modifying electronic properties seen in catalysis are relevant to the development of chemiresistive or optical sensors where interactions with an analyte modulate a measurable signal. researchgate.netnih.gov

Derivatization to Quino- and Isoquinoline-Diones

Isoquinoline-5,8-diones are a class of compounds that feature a quinone moiety fused to the isoquinoline core. This structural motif is present in several marine natural products that exhibit significant biological activity, including anticancer properties. blucher.com.br this compound is a key precursor and intermediate in the synthesis of these and other related dione (B5365651) structures.

A direct synthetic lineage can be seen in the synthesis of caulibugulones, which are marine alkaloids. blucher.com.br In one approach, 5,8-dimethoxyisoquinoline (B6204768) is treated with N-bromosuccinimide, which results in an oxidative ether cleavage and concurrent bromination to yield a 6,7-dibromoisoquinoline-5,8-dione. blucher.com.br This demonstrates a facile pathway to the core dione structure, where the bromine atoms stabilize the otherwise reactive dione and allow for subsequent regioselective reactions, such as nucleophilic substitution with amines to complete the synthesis of the natural product. blucher.com.br

The synthesis of the parent isoquinoline-5,8-dione (B3342986) can be achieved through various oxidative routes starting from different isoquinoline precursors, highlighting the accessibility of this dione system for further derivatization.

Table 2: Selected Synthetic Routes to Isoquinoline-5,8-dione

| Starting Material | Reagent(s) | Yield | Source |

|---|---|---|---|

| 5,8-Dimethoxyisoquinoline | Ammonium cerium(IV) nitrate | 88% | thieme-connect.de |

| Isoquinolin-5-ol | Bis(trifluoroacetoxy)iodobenzene | 80% | thieme-connect.de |

| Isoquinoline-5,8-diamine | Potassium dichromate / H₂SO₄ | Not specified | thieme-connect.de |

The bromination of isoquinoline itself can lead to this compound, which can then be envisioned as a precursor for these diones, although direct oxidation of this compound to the corresponding dione is not the most commonly cited route. scribd.com Instead, the bromine atoms are often used as directing groups or as leaving groups in subsequent substitution reactions after the dione is formed from a more easily oxidized precursor like a dimethoxy or amino-substituted isoquinoline. blucher.com.brthieme-connect.de

Future Research Directions and Emerging Trends

Sustainable Synthesis of 5,8-Dibromoisoquinoline

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For this compound, future efforts will likely concentrate on replacing hazardous reagents and minimizing waste. Traditional bromination methods often involve the use of elemental bromine and strong acids, posing significant safety and environmental challenges. nih.govgoogle.com

Emerging trends point towards the adoption of greener alternatives. Research into the use of N-bromosuccinimide (NBS) in conjunction with alternative acid catalysts or solvent systems that are less corrosive and easier to recycle is a promising avenue. orgsyn.org Furthermore, the application of flow chemistry offers a safer and more efficient approach to handle hazardous reagents like bromine by generating it in situ. nih.gov This technique not only enhances safety but also allows for precise control over reaction parameters, often leading to higher yields and purity. nih.gov Another sustainable approach involves the use of visible-light-mediated halogenation, which can offer a milder and more selective pathway for the synthesis of halogenated heterocycles. researchgate.net

| Synthesis Approach | Traditional Method | Sustainable Alternative | Key Advantages of Sustainable Method |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Acetyl Bromide/DMSO | Reduced toxicity and easier handling. orgsyn.orgacs.org |

| Reaction Conditions | Strong acids (e.g., H₂SO₄) | Milder acid catalysts, recyclable solvents | Minimized corrosion and waste. orgsyn.org |

| Process Technology | Batch processing | Continuous flow chemistry | Enhanced safety, better control, higher yields. nih.gov |

| Activation Method | Thermal | Photocatalysis (Visible Light) | Milder reaction conditions, high selectivity. researchgate.net |

Exploration of Novel Reactivity Patterns

The two bromine atoms at the C5 and C8 positions of this compound exhibit differential reactivity, opening avenues for selective functionalization. The C5 position is generally more susceptible to electrophilic substitution due to the electronic nature of the isoquinoline (B145761) ring. researchgate.net Future research will delve deeper into exploiting this inherent reactivity for regioselective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for C-C and C-heteroatom bond formation. nobelprize.orgresearchgate.netmdpi-res.com While these reactions have been applied to dihaloisoquinolines, a systematic study of the site-selectivity in the coupling of this compound with various organometallic reagents is an area ripe for exploration. rsc.org Understanding the factors that govern the selective coupling at either the C5 or C8 position will enable the synthesis of a diverse array of asymmetrically substituted isoquinoline derivatives. The development of novel catalytic systems that can precisely control this regioselectivity is a significant research direction. rsc.org

Advanced Functional Material Development

This compound has already demonstrated its utility as a building block for advanced functional materials. Its rigid, planar structure and the presence of modifiable bromine atoms make it an attractive component for the synthesis of organic electronic materials and porous polymers.

In the realm of organic electronics, derivatives of this compound have been investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Future work will likely focus on tuning the electronic properties of these materials by introducing different functional groups via cross-coupling reactions to enhance device performance, such as efficiency and stability.

Furthermore, the incorporation of this compound into the backbone of conjugated polymers can lead to materials with interesting photophysical and electronic properties. researchgate.net These polymers could find applications in organic photovoltaics, sensors, and photocatalysis. For instance, a copolymer of this compound and carbon nitride has shown enhanced photocatalytic activity for hydrogen production. researchgate.net

The use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is another promising area. rsc.org The nitrogen atom in the isoquinoline ring can act as a Lewis basic site, which can be beneficial for applications such as gas storage and separation, particularly for CO2 capture. rsc.org

| Material Class | Application | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Layer | Core unit for synthesizing hole-transporting molecules. rsc.orgrsc.org |

| Conjugated Polymers | Photocatalysis, Organic Electronics | Monomer unit for creating photo- and electro-active polymers. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Gas Storage and Separation (CO₂) | Linker with a Lewis basic nitrogen site. rsc.org |

Synergistic Approaches with Computational and Experimental Methods

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, reactivity, and spectroscopic properties of isoquinoline derivatives. researchgate.netnih.govvulcanchem.com

In the context of this compound, DFT studies can predict the relative reactivity of the C5 and C8 positions towards various reagents, guiding the design of selective synthetic strategies. researchgate.netresearchgate.net For instance, calculating the electrostatic potential and frontier molecular orbital energies can provide insights into the most favorable sites for electrophilic or nucleophilic attack. researchgate.net

Furthermore, computational modeling is invaluable in the design of advanced materials. DFT calculations can predict the electronic and optical properties of novel this compound-based materials for OLEDs or polymers, helping to screen potential candidates before their synthesis. rsc.org For MOFs, computational simulations can predict gas adsorption isotherms and selectivities, guiding the synthesis of materials with optimal properties for specific applications. rsc.org The synergy between in silico prediction and experimental validation will undoubtedly be a key driver of future research in this area.

Potential Biological Applications (beyond basic identification data)

While the primary focus on this compound has been in materials science and synthetic methodology, the isoquinoline core is a well-established scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. rsc.org The introduction of bromine atoms can significantly modulate the biological activity of a molecule, often enhancing its potency. revmedchir.ro

Derivatives of brominated isoquinolines and related quinolines have shown promising cytotoxic and antiproliferative activities against various cancer cell lines. nih.govresearchgate.net For example, studies on isoquinolinequinone derivatives have shown that the presence and position of bromine substituents are crucial for their anticancer activity. revmedchir.roresearchgate.netacs.org The synthesis and biological evaluation of a library of this compound derivatives is a logical next step.

Future research should focus on the systematic synthesis of novel derivatives through functionalization of the bromine atoms and evaluation of their activity against a panel of cancer cell lines and other disease targets. Structure-activity relationship (SAR) studies, aided by computational docking and molecular dynamics simulations, will be essential to identify lead compounds and understand their mechanism of action. nih.gov

| Compound Class | Biological Activity Investigated | Key Findings |

| Brominated Isoquinolinequinones | Antiproliferative, Cytotoxic | Bromine substitution enhances activity against cancer cell lines. revmedchir.roresearchgate.net |

| Brominated Quinolines | Antiproliferative, Cytotoxic, Apoptosis-inducing | Exhibit significant inhibitory effects on cancer cells, with some derivatives showing low cytotoxicity to normal cells. nih.gov |

| Amino-isoquinoline-5,8-dione derivatives | Cytotoxic | Demonstrates potent cytotoxic activity. niscpr.res.in |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,8-dibromoisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of precursor isoquinolines. For example, 6,8-dibromoquinoline derivatives are synthesized by refluxing 6,8-diBrTHQ with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under argon at 353 K for 36 hours . Optimization involves solvent selection (e.g., dried benzene), inert atmospheres to prevent side reactions, and column chromatography (e.g., silica gel with EtOAc/hexane) for purification. Reaction progress can be monitored via TLC (Rf = 0.5 in EtOAc/hexane).

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 297 K confirms bond lengths, angles, and planarity. For example, the quinoline skeleton shows maximum deviations of 0.029–0.031 Å, with Br–C–C–Br torsion angles near 180°, indicating minimal steric strain. π–π stacking interactions (3.634 Å between centroid distances) stabilize the crystal lattice . Complementary techniques like NMR and IR validate functional groups, while HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₉H₅Br₂N: 285.88) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or substitution reactions involving this compound be resolved?

- Methodological Answer : Undesired alkylation at the isoquinoline nitrogen (vs. brominated carbons) can occur due to competing nucleophilic sites. 2D-NMR (e.g., NOESY or HSQC) is critical to confirm substitution sites. For example, in analogous compounds, alkylation at C5/C8 was validated by correlating proton environments and coupling constants in aromatic regions . Microwave-assisted synthesis may enhance regioselectivity by accelerating reaction kinetics and reducing side products .

Q. What analytical strategies address contradictions in spectral data (e.g., HRMS vs. NMR) for this compound derivatives?

- Methodological Answer : Discrepancies arise from isotopic patterns (Br has ¹:¹ ratio for ⁷⁹Br/⁸¹Br) or solvent effects in NMR. For HRMS, calibrate using internal standards (e.g., sodium formate) to ensure accuracy within 5 ppm. In NMR, use deuterated solvents (e.g., DMSO-d₆) and decoupling techniques to resolve overlapping signals. Cross-validation with elemental analysis (e.g., C, H, N content) resolves ambiguities .

Q. How does this compound serve as a scaffold for hit-to-lead optimization in drug discovery?

- Methodological Answer : Its low molecular weight (287 g/mol) and heterocyclic core make it a fragment-like inhibitor. Co-crystallization with target proteins (e.g., Trypanosoma cruzi CYP51) via X-ray analysis identifies binding interactions. Structure-activity relationship (SAR) studies involve substituting bromine with amino or sulfonamide groups to enhance affinity. For instance, replacing Br with p-methoxybenzenesulfonamide improved solubility while retaining target engagement .

Q. What role do π–π interactions and halogen bonding play in the crystallographic packing of this compound?

- Methodological Answer : SC-XRD reveals π–π stacking between quinoline rings (3.6–3.7 Å) along the a-axis, stabilizing the lattice. Halogen bonding (Br···N/O) is less prominent due to steric hindrance from bromine’s van der Waals radius. Computational modeling (e.g., DFT) can quantify interaction energies, guiding cocrystal design for improved physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.